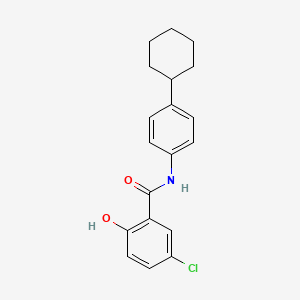
5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a cyclohexylphenyl group, and a hydroxybenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 4-cyclohexylaniline.
Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 4-cyclohexylaniline to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dechlorinated benzamide.
Substitution: Azido or thiol-substituted benzamides.
科学研究应用
5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes and modulation of signaling pathways.
相似化合物的比较
Similar Compounds
5-Chloro-N-(4-cyclohexylphenyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxy group.
5-Chloro-N-(4-cyclohexylphenyl)-2-aminobenzamide: Contains an amino group instead of a hydroxy group.
5-Chloro-N-(4-cyclohexylphenyl)-2-thiobenzamide: Features a thiol group in place of the hydroxy group.
Uniqueness
The presence of the hydroxy group in 5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide imparts unique chemical properties, such as increased polarity and the ability to form hydrogen bonds. These properties can influence its reactivity and interactions with biological targets, making it distinct from its analogs.
属性
CAS 编号 |
634186-09-7 |
|---|---|
分子式 |
C19H20ClNO2 |
分子量 |
329.8 g/mol |
IUPAC 名称 |
5-chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C19H20ClNO2/c20-15-8-11-18(22)17(12-15)19(23)21-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h6-13,22H,1-5H2,(H,21,23) |
InChI 键 |
UPPRWSBMFXLYLD-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid](/img/structure/B12578395.png)
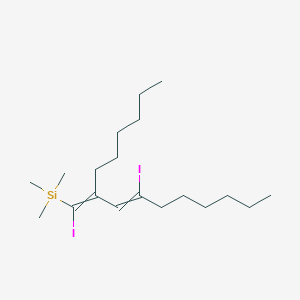
![Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate](/img/structure/B12578414.png)
![2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid](/img/structure/B12578415.png)
![2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12578438.png)
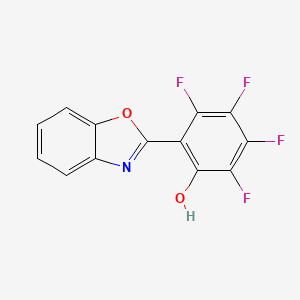
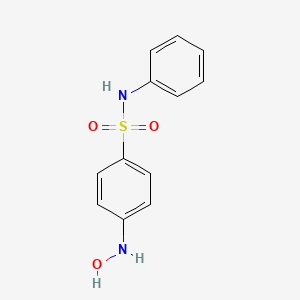
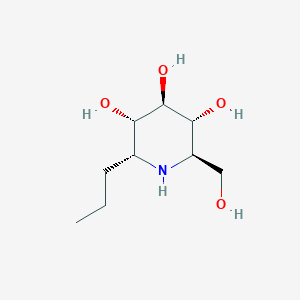
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12578458.png)
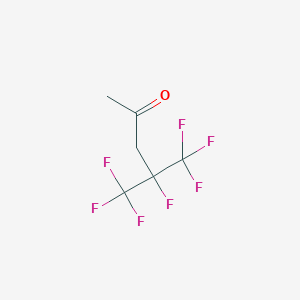
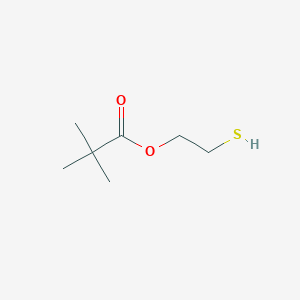
![3-[4-(Propan-2-YL)phenyl]propanenitrile](/img/structure/B12578466.png)
![2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B12578468.png)

